molecular formula C23H27FN4O2 B3064310 Famitinib CAS No. 945380-27-8

Famitinib

Cat. No. B3064310
CAS RN: 945380-27-8
M. Wt: 410.5 g/mol
InChI Key: GKEYKDOLBLYGRB-LGMDPLHJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Famitinib is an orally bioavailable receptor tyrosine kinase (RTK) inhibitor with potential antineoplastic activity. Famitinib binds to and inhibits several RTKs, dysregulated in a variety of tumors, including stem cell factor receptor (c-Kit;  SCFR), vascular endothelial growth factor receptor (VEGFR) 2 and 3, platelet-derived growth factor receptor (PDGFR) and FMS-like tyrosine kinases Flt1 and Flt3. Inhibition of these RTKs may result in an inhibition of tumor growth and angiogenesis, and eventually tumor regression in tumor cells overexpressing these RTKs.
Famitinib has been used in trials studying the treatment of Colorectal Cancer, Renal Cell Cancer, Colorectal Cancer Recurrent, Colorectal Cancer Metastatic, and Metastatic Renal Cell Cancer, among others.

Scientific Research Applications

  • Enhancement of Cancer Cell Radiosensitivity : Famitinib has been found to increase the radiosensitivity of human nasopharyngeal carcinoma cells by attenuating radiation-induced phosphorylation of platelet-derived growth factor receptor and c-kit, and by inhibiting microvessel formation. This suggests its potential in improving radiotherapy outcomes (Mu et al., 2015).

  • Antitumor Activity in Gastric Cancer : In vitro and in vivo studies of famitinib have demonstrated its ability to inhibit cell proliferation and induce apoptosis in gastric cancer cell lines. Its significant tumor suppression effect in BGC-823 xenograft models indicates a promising role in gastric cancer treatment (Ge et al., 2016).

  • Effectiveness in Metastatic Renal Cell Carcinoma : Famitinib has shown significant anti-tumor activity in metastatic renal cell carcinoma (mRCC) with manageable adverse reactions, suggesting its potential as a molecular-targeted drug for mRCC treatment (Zhang et al., 2013).

  • Use with Concurrent Chemoradiotherapy in Nasopharyngeal Carcinoma : Famitinib combined with concurrent chemoradiotherapy has been evaluated in patients with locoregionally advanced nasopharyngeal carcinoma. This study aimed to determine the safety and efficacy of this combination, indicating potential benefits of famitinib in such therapeutic contexts (Chen et al., 2018).

  • Pharmacokinetic Properties : A study investigating the pharmacokinetic properties of famitinib in healthy Chinese participants revealed that its bioavailability is not affected by food intake, which is important for treatment compliance (Zhang et al., 2023).

  • Efficacy in Breast Cancer : Research has explored the potential of famitinib-induced hypothyroidism as a biomarker of efficacy in metastatic breast cancer. Famitinib showed substantial anti-tumor activities with a good safety profile in heavily pretreated patients (Cao et al., 2014).

  • Combination Therapy in Urothelial Carcinoma : A study on the combination of camrelizumab and famitinib in advanced or metastatic urothelial carcinoma patients after platinum-based chemotherapy showed potent antitumor activity, particularly in patients with bladder cancer (Qu et al., 2022).

properties

IUPAC Name

5-[2-(diethylamino)ethyl]-2-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-3-methyl-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN4O2/c1-4-27(5-2)10-11-28-9-8-19-21(23(28)30)14(3)20(25-19)13-17-16-12-15(24)6-7-18(16)26-22(17)29/h6-7,12-13,25H,4-5,8-11H2,1-3H3,(H,26,29)/b17-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKEYKDOLBLYGRB-LGMDPLHJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1CCC2=C(C1=O)C(=C(N2)C=C3C4=C(C=CC(=C4)F)NC3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCN1CCC2=C(C1=O)C(=C(N2)/C=C\3/C4=C(C=CC(=C4)F)NC3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Famitinib

CAS RN

945380-27-8, 1044040-56-3
Record name Famitinib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945380278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Famitinib, (Z)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1044040563
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Famitinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11741
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FAMITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/768FW21J3L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Famitinib
Reactant of Route 2
Famitinib
Reactant of Route 3
Reactant of Route 3
Famitinib
Reactant of Route 4
Reactant of Route 4
Famitinib
Reactant of Route 5
Reactant of Route 5
Famitinib
Reactant of Route 6
Famitinib

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.